2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
The synthesis of 2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the 4-Methoxyphenyl Acetamide Moiety: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its potential biological activity.
Materials Science: Its unique structure could be useful in designing new materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which 2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE exerts its effects involves binding to specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE include other pyrrolo[3,4-d][1,2,3]triazole derivatives These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H16ClN5O4 |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN5O4/c1-29-14-8-4-12(5-9-14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-6-2-11(20)3-7-13/h2-9,16-17H,10H2,1H3,(H,21,26) |
InChI Key |
VFVUSHZNFRDCSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 |
Origin of Product |
United States |
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